![molecular formula C26H24N4O2S B10803886 2-Phenyl-4-[4-(2-phenylethenesulfonyl)piperazin-1-yl]quinazoline](/img/structure/B10803886.png)
2-Phenyl-4-[4-(2-phenylethenesulfonyl)piperazin-1-yl]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-4-[4-(2-phenylethenesulfonyl)piperazin-1-yl]quinazoline is a complex organic compound belonging to the quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-[4-(2-phenylethenesulfonyl)piperazin-1-yl]quinazoline typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of anthranilic acid with formamide to form the quinazoline ring . The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the phenylethenesulfonyl group via a sulfonylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-4-[4-(2-phenylethenesulfonyl)piperazin-1-yl]quinazoline undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-4-[4-(2-phenylethenesulfonyl)piperazin-1-yl]quinazoline has been studied for various scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Phenyl-4-[4-(2-phenylethenesulfonyl)piperazin-1-yl]quinazoline involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells . The compound’s sulfonyl group is crucial for its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline derivatives: Similar in structure but with a different core, known for their antimicrobial and anticancer activities.
Indole derivatives: Share some structural similarities and are known for their broad-spectrum biological activities.
Piperazine derivatives: Similar in having a piperazine ring, used in various therapeutic applications.
Uniqueness
2-Phenyl-4-[4-(2-phenylethenesulfonyl)piperazin-1-yl]quinazoline is unique due to its specific combination of a quinazoline core, piperazine ring, and phenylethenesulfonyl group. This unique structure imparts distinct biological activities and potential therapeutic applications that are not commonly found in other similar compounds .
Eigenschaften
Molekularformel |
C26H24N4O2S |
|---|---|
Molekulargewicht |
456.6 g/mol |
IUPAC-Name |
2-phenyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]quinazoline |
InChI |
InChI=1S/C26H24N4O2S/c31-33(32,20-15-21-9-3-1-4-10-21)30-18-16-29(17-19-30)26-23-13-7-8-14-24(23)27-25(28-26)22-11-5-2-6-12-22/h1-15,20H,16-19H2/b20-15+ |
InChI-Schlüssel |
SJPXWYKAIROBOA-HMMYKYKNSA-N |
Isomerische SMILES |
C1CN(CCN1C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4)S(=O)(=O)/C=C/C5=CC=CC=C5 |
Kanonische SMILES |
C1CN(CCN1C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4)S(=O)(=O)C=CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}-N-phenylacetamide](/img/structure/B10803807.png)
![4-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-2-phenylquinazoline](/img/structure/B10803834.png)
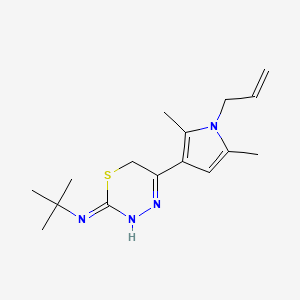
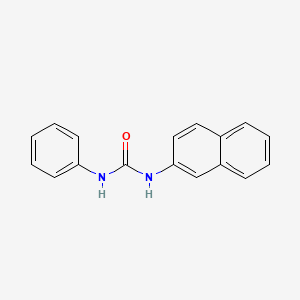
![[2-(1H-indol-3-yl)-2-oxoethyl] (E)-3-(5-bromofuran-2-yl)prop-2-enoate](/img/structure/B10803850.png)
![N-(4-bromophenyl)-2-[3-(2-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B10803859.png)
![2-[4-(2-Phenylquinazolin-4-yl)piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B10803866.png)
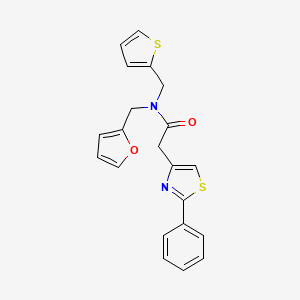
![2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B10803875.png)
![(5-bromofuran-2-yl){3-(3,4-dimethoxyphenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}methanone](/img/structure/B10803883.png)
![(4E)-2-(1,3-benzodioxol-5-yl)-4-[[(2-methylpyridin-4-yl)amino]methylidene]isoquinoline-1,3-dione](/img/structure/B10803890.png)
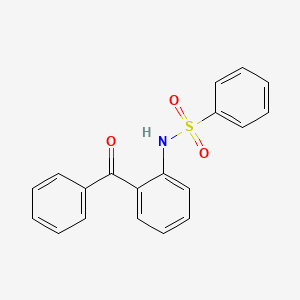
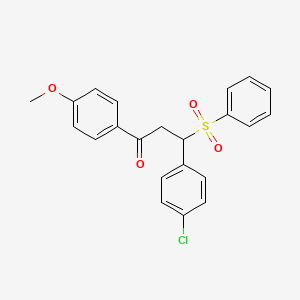
![5-[[5-(4-Methylphenyl)furan-2-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one](/img/structure/B10803910.png)
